1,6-Hexanediol diglycidyl ether
Overview
Description
1,6-Hexanediol diglycidyl ether, also known as hexanediol diglycidyl ether (HDGE), is an ether compound connected to ethylene oxide (oxirane) at both ends . It is a colorless and odorless liquid at room temperature .
Synthesis Analysis
1,6-Hexanediol diglycidyl ether is synthesized by 1,6-hexanediol and epichlorohydrin (ECH), catalyzed by boron trifluoride-ethyl ether complex . The reaction conditions such as the amount of catalyst, ratio of raw materials, the amount of base, and reaction temperature are optimized in the stage of closed-loop reaction .Molecular Structure Analysis
The molecular formula of 1,6-Hexanediol diglycidyl ether is C12H22O4 . It has an average mass of 230.301 Da and a monoisotopic mass of 230.151810 Da .Chemical Reactions Analysis
1,6-Hexanediol and epichlorohydrin are reacted in the presence of a Lewis acid as catalyst to form a halohydrin . Each hydroxyl group of the diol reacts with an epoxide on epichlorohydrin . This process is followed by washing with sodium hydroxide to re-form the epoxide rings in a dehydrochlorination reaction .Physical And Chemical Properties Analysis
1,6-Hexanediol diglycidyl ether has a molecular weight of 230.30 g/mol . It has a melting point of -23.7˚C, a boiling point of 328.7˚C, and a flash point between 120-179˚C . Its density is 1.076g/cm3 . It has a very low volatility with a vapor pressure of 0.002 mg Hg . It is very soluble under ambient conditions with a solubility of 11.9g/L .Scientific Research Applications
Biobased Coatings Development : A study by Guzmán et al. (2018) explored the use of a flexible diglycidyl ether derived from hexanediol (2EPO-HEX) in the preparation of novel bio-based thiol-epoxy thermosets. These materials are rigid at room temperature and show thermal stability, thermomechanical, and mechanical properties that vary according to the structural characteristics.
Hybrid Monofilaments Production : Research by Spoljaric et al. (2015) demonstrated the use of 1,6-hexanediol diglycidyl ether in creating hybrid monofilaments of poly(acrylic acid) and 16DGE, compounded with nanofibrillated cellulose and graphene. The resulting monofilaments were elastic, flexible, and displayed remarkable elongation and work-to-break values.
Nanogel Synthesis : In a study by Legros et al. (2015), hydrophilic nanogels based on partially hydrolyzed poly(2-ethyl-2-oxazoline) were synthesized in the presence of 1,6-hexanediol diglycidyl ether as a cross-linker. These nanogels were non-toxic and displayed no specific interaction with bovine serum albumin.
UV-Curable Prepolymer Synthesis : The synthesis of a novel UV-curable prepolymer hexanediol diglycidyl ether diacrylate was explored by Huang et al. (2011). This work focused on developing a UV-curing coating with improved mechanical properties.
Electron Beam Cured Coatings : Kumar et al. (2006) studied electron beam curing of bisphenol A diglycidyl ether diacrylate resin mixed with 1,6-hexanediol diacrylate monomer. The study found improvements in the thermal stability, hardness, and resistance properties of coatings with the incorporation of HDDA.
Dumbbell-Shaped Carbosilane Dendrimers : Tang et al. (2005) synthesized novel carbosilane dendrimers based on 1,6-hexanediol, highlighting their potential in the development of advanced materials with specific architectural designs.
Curdlan Hydrogels and Films : Matsumoto et al. (2021) demonstrated the preparation of highly-stretchable curdlan hydrogels using 1,6-hexanediol diglycidyl ether as a cross-linker. These hydrogels exhibited good elongation properties and the stretched-dried films showed high tensile strength due to strain-induced crystallization.
Safety And Hazards
1,6-Hexanediol diglycidyl ether is classified as a skin irritant, skin sensitizer, and eye irritant . It is harmful to aquatic life with long-lasting effects . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and release to the environment . In case of skin or eye contact, it is recommended to wash with plenty of water and seek medical help .
Relevant Papers A paper titled “The effects of chemical grafting 1,6-hexanediol diglycidyl ether on the interfacial adhesion between continuous basalt fibers and epoxy resin as well as the tensile strength of composites” discusses the impact of 1,6-Hexanediol diglycidyl ether on the interfacial adhesion between continuous basalt fibers and epoxy resin .
properties
IUPAC Name |
2-[6-(oxiran-2-ylmethoxy)hexoxymethyl]oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1(3-5-13-7-11-9-15-11)2-4-6-14-8-12-10-16-12/h11-12H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYYGFLRBWMFRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COCCCCCCOCC2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29317-10-0 | |
Record name | 1,6-Hexanediol diglycidyl ether homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29317-10-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50275827, DTXSID60864660 | |
Record name | 2,2'-[Hexane-1,6-diylbis(oxymethylene)]bis(oxirane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50275827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,6-Hexanediol diglycidyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60864660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; NKRA | |
Record name | Oxirane, 2,2'-[1,6-hexanediylbis(oxymethylene)]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
1,6-Hexanediol diglycidyl ether | |
CAS RN |
16096-31-4, 1646-07-7 | |
Record name | 1,6-Hexanediol diglycidyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16096-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,6-Hexanediol diglycidyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016096314 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxirane, 2,2'-[1,6-hexanediylbis(oxymethylene)]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2'-[Hexane-1,6-diylbis(oxymethylene)]bis(oxirane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50275827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,6-Hexanediol diglycidyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60864660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,6-bis(2,3-epoxypropoxy)hexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.585 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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